N'-[bis(4-chlorophenyl)methylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-[bis(4-chlorophenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[bis(4-chlorophenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between pyridine-2-carbohydrazide and bis(4-chlorophenyl)methanone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[bis(4-chlorophenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives where the chlorine atoms are replaced by nucleophiles.
Scientific Research Applications
N’-[bis(4-chlorophenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its enzyme inhibition capabilities, which could be useful in drug development.
Mechanism of Action
The mechanism of action of N’-[bis(4-chlorophenyl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. This chelation process can inhibit the activity of certain enzymes by blocking their active sites. The compound’s structure allows it to interact with various molecular targets, including proteins and nucleic acids, thereby influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[bis(4-chlorophenyl)methylidene]pyridine-2-carbohydrazide is unique due to the presence of two chlorophenyl groups, which enhance its reactivity and potential for forming stable metal complexes. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .
Properties
Molecular Formula |
C19H13Cl2N3O |
---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
N-[bis(4-chlorophenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H13Cl2N3O/c20-15-8-4-13(5-9-15)18(14-6-10-16(21)11-7-14)23-24-19(25)17-3-1-2-12-22-17/h1-12H,(H,24,25) |
InChI Key |
AILYWDLPGADVMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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